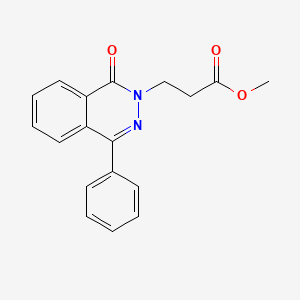
Methyl 3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L449091-1EA, also known as Methyl 3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanoate, is a chemical compound with the molecular formula C18H16N2O3 and a molecular weight of 308.33 g/mol . This compound is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L449091-1EA involves the reaction of phthalazine derivatives with methyl acrylate under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of SALOR-INT L449091-1EA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L449091-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
SALOR-INT L449091-1EA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of SALOR-INT L449091-1EA involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanoate: A structurally similar compound with similar properties and applications.
Phthalazine derivatives: A class of compounds with similar core structures and chemical behavior.
Uniqueness
SALOR-INT L449091-1EA is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry .
Biological Activity
Overview of Methyl 3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanoate
This compound is an organic compound that belongs to the class of phthalazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Phthalazine derivatives have been studied for their potential in cancer treatment. Research indicates that modifications to the phthalazine structure can enhance cytotoxicity against various cancer cell lines. For instance, studies have shown that certain phthalazine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Properties
Some studies suggest that compounds similar to this compound exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Research has indicated that phthalazine derivatives may possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are involved in inflammatory processes.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of various phthalazine derivatives on human cancer cell lines. The findings suggested that this compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells, with IC50 values indicating potent activity.
Case Study 2: Antimicrobial Testing
Another research article investigated the antimicrobial efficacy of phthalazine derivatives, including this compound. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 3: Inflammation Models
In vivo studies using animal models of inflammation showed that this compound reduced edema and inflammatory markers significantly compared to controls. This suggests its potential utility in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Caspase activation |
| Antimicrobial | Inhibits growth of bacteria | Membrane disruption |
| Anti-inflammatory | Reduces inflammation | Inhibition of COX and cytokines |
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
methyl 3-(1-oxo-4-phenylphthalazin-2-yl)propanoate |
InChI |
InChI=1S/C18H16N2O3/c1-23-16(21)11-12-20-18(22)15-10-6-5-9-14(15)17(19-20)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
CXJUCMZYKOTUEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















